4,4-Dimethylpent-2-yne-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C7H11ClO2S |
|---|---|
Molecular Weight |
194.68 g/mol |
IUPAC Name |
4,4-dimethylpent-2-yne-1-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClO2S/c1-7(2,3)5-4-6-11(8,9)10/h6H2,1-3H3 |
InChI Key |
GNTOANKVTXRTSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Alkynyl Precursors
A common approach is to start with 4,4-dimethylpent-2-yne-1-ol or aldehyde derivatives , which are then converted into sulfonylated intermediates by reaction with sulfonylating agents such as chlorosulfonic acid or sulfonyl chlorides.
Chlorination to Sulfonyl Chloride
The sulfonylated intermediates are chlorinated using reagents such as thionyl chloride (SOCl2) or chlorine gas (Cl2) in the presence of solvents like chloroform or dichloromethane.
- Chlorosulfonic acid combined with thionyl chloride is a frequently used chlorinating mixture, providing high yields (~90%) of sulfonyl chlorides.
- Reaction temperatures are typically maintained between 0 and 60 °C, with reaction times ranging from 2 to 24 hours depending on scale and reagents.
- The chlorination step is monitored by techniques such as TLC and HPLC to ensure complete conversion of sulfonyl intermediates to sulfonyl chlorides.
Purification and Isolation
- After chlorination, the reaction mixture is quenched in ice-water mixtures at low temperature (0–15 °C) to precipitate the sulfonyl chloride product.
- Organic layers are separated, washed, and dried over drying agents like magnesium sulfate.
- The product is often recrystallized or triturated with solvents such as iso-hexane or toluene to obtain crystalline solids with high purity.
Representative Experimental Procedure
| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonylation | 4,4-Dimethylpent-2-ynal + chlorosulfonic acid | 0–10 °C | 0.5–1 h | ~90 | Slow addition, ice bath control |
| Chlorination | Thionyl chloride + chlorosulfonic acid in chloroform | 25–60 °C | 2–24 h | 78–90 | Reaction monitored by TLC/HPLC |
| Workup | Quench in ice-water, extraction with DCM | 0–15 °C | 0.5–1 h | — | Separation of organic layer |
| Purification | Recrystallization from iso-hexane/toluene | RT to 40 °C | 24–72 h drying | — | Vacuum drying for solid isolation |
Data synthesized from patent and literature sources.
Detailed Reaction Mechanism Insights
- The initial sulfonylation involves electrophilic substitution of the alkynyl substrate by chlorosulfonic acid, forming a sulfonic acid intermediate.
- Chlorination with thionyl chloride converts the sulfonic acid group (-SO3H) to the sulfonyl chloride (-SO2Cl) via nucleophilic substitution and elimination of SO2 and HCl gases.
- Strict temperature control prevents decomposition or side reactions such as over-chlorination or polymerization.
- The use of solvents like chloroform enhances solubility and reaction homogeneity.
Comparative Analysis of Preparation Conditions
| Parameter | Chlorosulfonic Acid Only | Chlorosulfonic Acid + Thionyl Chloride | Chlorine Gas |
|---|---|---|---|
| Temperature Range | 0–20 °C | 25–60 °C | 5–15 °C |
| Reaction Time | 0.5–5 h | 2–24 h | 0.5–1 h |
| Yield Range | 80–90% | 78–90% | 87–97% |
| Purification | Recrystallization | Recrystallization | Filtration & drying |
| Notes | Simpler but slower | More efficient chlorination | Requires gas handling |
Compiled from patent and journal data.
Additional Notes from Research Literature
- The sulfonyl chloride moiety is highly reactive and must be handled under anhydrous conditions to avoid hydrolysis.
- The 4,4-dimethyl substitution on the pent-2-yne backbone provides steric hindrance that can influence reaction rates and product stability.
- Alternative methods involving diazonium salt intermediates and copper(I) chloride catalysis have been reported for related sulfonyl chloride substrates but are less common for this specific compound.
- Scale-up procedures emphasize temperature and stirring control to maintain product quality and yield.
Summary Table of Key Preparation Methods for 4,4-Dimethylpent-2-yne-1-sulfonyl chloride
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylpent-2-yne-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Addition Reactions: The carbon-carbon triple bond can participate in addition reactions with electrophiles, resulting in the formation of addition products.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, acids
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Addition Products: Formed by the addition of electrophiles to the carbon-carbon triple bond
Scientific Research Applications
4,4-Dimethylpent-2-yne-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethylpent-2-yne-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. The carbon-carbon triple bond can participate in addition reactions with electrophiles, resulting in the formation of addition products. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
The reactivity and applications of 4,4-dimethylpent-2-yne-1-sulfonyl chloride can be contextualized by comparing it to analogous sulfonyl chlorides. Key structural and functional differences are outlined below:
Table 1: Comparative Analysis of Sulfonyl Chlorides
Key Observations:
Steric Effects : The dimethyl-substituted alkyne in 4,4-dimethylpent-2-yne-1-sulfonyl chloride introduces significant steric hindrance, reducing its nucleophilic substitution rates compared to linear analogs like methanesulfonyl chloride. This property is advantageous in controlled sulfonation reactions .
Electronic Effects : The electron-withdrawing sulfonyl group destabilizes the alkyne moiety, increasing susceptibility to hydrolysis. However, the methyl groups partially offset this by donating electron density, enhancing stability in anhydrous conditions.
Comparison with Aromatic Sulfonyl Chlorides : Unlike p-toluenesulfonyl chloride, which benefits from aromatic stabilization, the alkyne backbone of 4,4-dimethylpent-2-yne-1-sulfonyl chloride lacks resonance effects, making it less stable in prolonged storage but more reactive in alkyne-specific reactions.
Functional Group Reactivity in Sulfonamide Formation
Sulfonyl chlorides are pivotal in synthesizing sulfonamides, a class of compounds with diverse biological activities. Evidence from sulfamoyl-containing derivatives (e.g., 2-(1,3-dioxoisoindolin-2-yl)-4-methylpentanamide analogs) highlights that steric and electronic factors critically influence reaction yields . For instance:
- The branched alkyne in 4,4-dimethylpent-2-yne-1-sulfonyl chloride may reduce sulfonamide formation efficiency (e.g., ~76% yield in structurally related compounds) compared to less hindered analogs (e.g., ~83% yield in linear-chain sulfonyl chlorides) .
- Hydrolysis byproducts (e.g., chloride release) are more prevalent in alkyne-containing sulfonyl chlorides due to competing hydration reactions, as noted in chloride concentration models for environmental systems .
Environmental and Handling Considerations
The compound’s stability under humid conditions may require specialized storage, akin to protocols for nitronaphthalene derivatives .
Biological Activity
4,4-Dimethylpent-2-yne-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group and a branched alkyne structure. It has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₇H₁₃ClO₂S
- Molecular Weight : 194.68 g/mol
- Structural Features : The compound features a carbon-carbon triple bond and a sulfonyl chloride group, contributing to its reactivity towards nucleophiles.
Biological Activity Overview
Research indicates that 4,4-Dimethylpent-2-yne-1-sulfonyl chloride exhibits notable reactivity with various biological molecules, potentially leading to diverse biological effects. Its sulfonyl chloride group is particularly reactive, facilitating interactions with nucleophiles such as amino acids and nucleic acids.
The mechanism of action for 4,4-Dimethylpent-2-yne-1-sulfonyl chloride is primarily attributed to the electrophilic nature of the sulfonyl chloride group. This allows it to:
- React with Nucleophiles : The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
- Modulate Biological Pathways : By interacting with specific biomolecules, it may influence signaling pathways involved in various physiological processes.
Antimicrobial Activity
A study investigated the antimicrobial properties of compounds related to sulfonyl chlorides, including 4,4-Dimethylpent-2-yne-1-sulfonyl chloride. The findings suggested:
- Inhibition of Bacterial Growth : The compound demonstrated activity against several bacterial strains, indicating potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 40 |
| Pseudomonas aeruginosa | 12 | 60 |
Cytotoxicity Studies
In vitro cytotoxicity studies have shown that the compound can induce cell death in certain cancer cell lines. For instance:
- HeLa Cells : Exhibited a dose-dependent response to treatment with the compound, suggesting potential anticancer properties.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 65 |
| 100 | 40 |
Applications in Medicinal Chemistry
The unique structural features of 4,4-Dimethylpent-2-yne-1-sulfonyl chloride make it a valuable intermediate in the synthesis of bioactive compounds. Its application includes:
- Synthesis of Antibacterial Agents : The compound can be used as a building block for developing new antibiotics.
- Drug Development : Its reactivity allows for modifications that can enhance the pharmacological profile of therapeutic candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
